2-Amino-4-bromobutanoic acid
Overview
Description
2-Amino-4-bromobutanoic acid is a compound that has been explored for the synthesis of nonnatural amino acids and peptidomimetics. It's prepared from N-Boc-glutamic acid α tert-butyl ester, utilizing Barton’s radical decarboxylation for transforming the γ-carboxylic group into a bromide (Ciapetti et al., 1998).
Synthesis Analysis
The synthesis involves double tert-butyl protection to prevent partial racemisation during the decarboxylation process. The resulting bromide can react with various nucleophiles to yield amino acids characterized by basic or heterocyclic side chains (Ciapetti et al., 1998).
Molecular Structure Analysis
In a related study, the molecular structure and compositions of 2-amino 5-bromopyridinium 4-carboxybutanoate, a compound similar to 2-Amino-4-bromobutanoic acid, were confirmed using X-ray diffraction studies (Vasuki et al., 2017).
Chemical Reactions and Properties
The compound can undergo nucleophilic substitution reactions to form a range of novel α-amino acids. These reactions can yield basic, acidic, or neutral amino acids, along with multifunctional amino acids for cross-linked peptides or dendrimers (Ciapetti et al., 1998).
Physical Properties Analysis
There's limited direct information on the physical properties of 2-Amino-4-bromobutanoic acid specifically. However, studies on similar compounds can provide insights into properties like crystal structure, thermal stability, and decomposition behavior, as seen in compounds like 2-amino 5-bromopyridinium 4-carboxybutanoate (Vasuki et al., 2017).
Chemical Properties Analysis
2-Amino-4-bromobutanoic acid's reactivity with different nucleophiles to form various amino acids implies a versatile chemical nature. The ability to form amino acids with basic or heterocyclic side chains highlights its utility in synthesizing diverse molecular structures (Ciapetti et al., 1998).
Scientific Research Applications
Synthesis of Nonnatural Amino Acids and Peptidomimetics :
- 2-Amino-4-bromobutanoic acid has been used to synthesize nonnatural amino acids with basic or heterocyclic side chains, contributing to the development of peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).
- It serves as a precursor for a variety of α-amino acids and can help create amino acids with diverse properties like basic, acidic, or neutral nature (Ciapetti, Mann, Shoenfelder, & Taddei, 1998).
Biocatalytic Synthesis :
- In the stereoselective synthesis of 2-Amino-4-hydroxybutanoic acid, a systems biocatalysis approach involving aldol reaction and stereoselective transamination was employed, highlighting the potential of 2-Amino-4-bromobutanoic acid in biocatalytic processes (Hernández et al., 2017).
Synthesis of Amino Acids with Nucleobases :
- This compound has been used to create N-Fmoc α-amino acids carrying a nucleobase in the side chain, useful for solid phase peptide synthesis (Ciapetti, Soccolini, & Taddei, 1997).
Synthesis of Fluorinated Amino Acids :
- The synthesis of fluorinated α-amino acids has been achieved using 2-Amino-4-bromobutanoic acid, demonstrating its utility in creating compounds with potential pharmaceutical applications (Laue, Kröger, Wegelius, & Haufe, 2000).
Enantioselective Synthesis :
- 2-Amino-4-bromobutanoic acid has facilitated the enantioselective synthesis of compounds like anti-4,4,4-trifluorothreonine, illustrating its role in producing enantiomerically pure substances (Jiang, Qin, & Qing, 2003).
Study on Neurotransmitter Enzymes :
- Research has explored substituted 4-aminobutanoic acids, including 2-Amino-4-bromobutanoic acid, as substrates for neurotransmitter enzymes like gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).
Dynamic Kinetic Resolution in Organic Synthesis :
- Its use in dynamic kinetic resolution for synthesizing esters demonstrates its versatility in organic synthesis applications (Ammazzalorso et al., 2004).
Preparation of Exotic Amino Acids :
- This compound is instrumental in preparing exotic amino acids and conformationally constrained peptides, highlighting its role in peptide science (Ciapetti et al., 1998).
properties
IUPAC Name |
2-amino-4-bromobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNKFDVIZBWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405450 | |
Record name | 2-amino-4-bromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromobutanoic acid | |
CAS RN |
10364-50-8 | |
Record name | 2-amino-4-bromobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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